molecular formula C21H16ClNO B5809103 N-(4-chlorophenyl)-2,3-diphenylacrylamide

N-(4-chlorophenyl)-2,3-diphenylacrylamide

Cat. No. B5809103
M. Wt: 333.8 g/mol
InChI Key: UKYDYWRABREWDS-HMMYKYKNSA-N
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Description

N-(4-chlorophenyl)-2,3-diphenylacrylamide, also known as CPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPAA is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research studies.

Scientific Research Applications

Asymmetric Anionic Polymerization N-(4-chlorophenyl)-2,3-diphenylacrylamide derivatives have been utilized in asymmetric anionic polymerization. For example, N,N-Diphenylacrylamide derivatives, closely related to N-(4-chlorophenyl)-2,3-diphenylacrylamide, were polymerized with chiral anionic initiators, resulting in polymers with high isotacticity and specific rotation, indicating the potential for creating polymers with unique properties (Shiohara, Habaue, & Okamoto, 1998).

Luminescent Complexes Development Research has also been conducted on luminescent mono- and binuclear cyclometalated platinum(II) complexes using derivatives like 4-chlorophenyl, which is part of N-(4-chlorophenyl)-2,3-diphenylacrylamide. These complexes showed significant emissivity in fluid solutions at room temperature, indicating their potential in developing new luminescent materials (Lai et al., 1999).

Cytotoxicity and Cancer Cell Studies Compounds derived from N,N-diphenyl-N'-(4-chlorobenzoyl) thiocarbamides, which share a structural resemblance to N-(4-chlorophenyl)-2,3-diphenylacrylamide, have been synthesized and screened for in vitro cytotoxicity against several human cancer cell lines. These compounds exhibited promising activity against cervical and ovarian cancer cells, suggesting their potential in cancer research and therapy (Pandey et al., 2019).

Crystal Structure Analysis Research includes the synthesis and crystal structure analysis of related compounds, offering insights into molecular interactions and stability, which are crucial for the development of new materials and drugs (Sharma et al., 2019).

Catalytic Systems Development Studies have been done on catalytic systems using derivatives like N,N'-dipicolinamide for the oxidative removal of environmental pollutants, such as 4-chlorophenol. This research contributes to environmental chemistry and pollution control strategies (Jin et al., 2018).

Electrochemical Studies N-alkoxyarylaminyl radicals, which include structures similar to N-(4-chlorophenyl)-2,3-diphenylacrylamide, have been studied electrochemically. Such research is essential in understanding the properties of radicals for potential applications in various fields like material science and chemistry (Miura & Muranaka, 2006).

Acylation Reagents Research has been conducted on developing N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as efficient reagents for acylation of amines in water, a method relevant in organic synthesis and pharmaceutical chemistry (Ebrahimi et al., 2015).

Polymerization Processes Another significant application is the stereospecific polymerization of related compounds like N,N-Diphenylacrylamide, contributing to the synthesis of polymers with specific structural and functional properties (Shiohara, Habaue, & Okamoto, 1996).

properties

IUPAC Name

(E)-N-(4-chlorophenyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO/c22-18-11-13-19(14-12-18)23-21(24)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15H,(H,23,24)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYDYWRABREWDS-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-chlorophenyl)-2,3-diphenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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